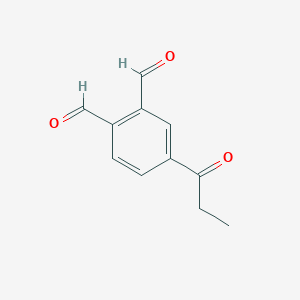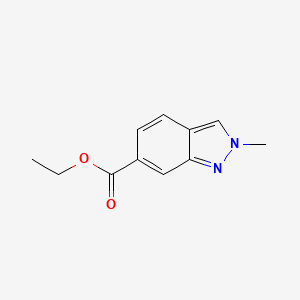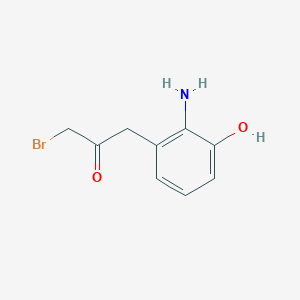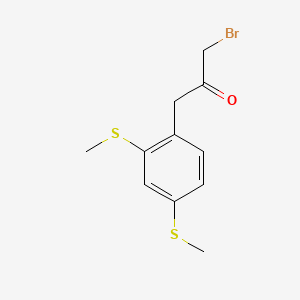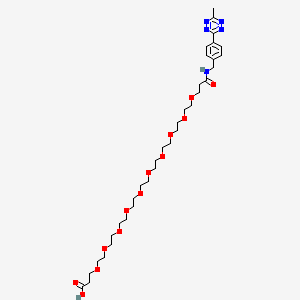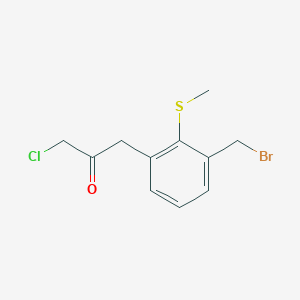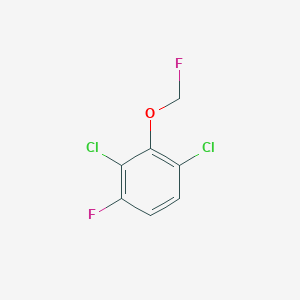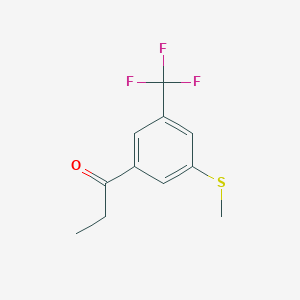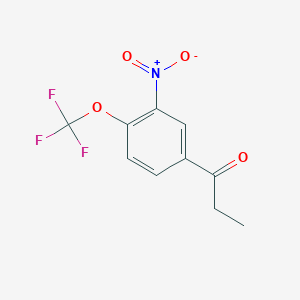
(R)-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine is a compound that features a trifluoromethyl group and a fluoro-substituted indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine typically involves the reaction of a fluoro-substituted indole with a trifluoromethylating agent. One common method involves the use of N,N’-Dicyclohexylcarbodiimide as a coupling agent to facilitate the reaction between tryptamine and a trifluoromethylating reagent . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
®-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an amine or alcohol.
Aplicaciones Científicas De Investigación
®-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of ®-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure.
Fluoro-substituted indoles: Compounds with similar structural motifs but different functional groups.
Trifluoromethylated amines: Compounds with a trifluoromethyl group attached to an amine.
Uniqueness
®-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine is unique due to the combination of a trifluoromethyl group and a fluoro-substituted indole. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C10H8F4N2 |
|---|---|
Peso molecular |
232.18 g/mol |
Nombre IUPAC |
(1R)-2,2,2-trifluoro-1-(6-fluoro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H8F4N2/c11-5-1-2-6-7(4-16-8(6)3-5)9(15)10(12,13)14/h1-4,9,16H,15H2/t9-/m1/s1 |
Clave InChI |
ZQFOBJRXIRDLPF-SECBINFHSA-N |
SMILES isomérico |
C1=CC2=C(C=C1F)NC=C2[C@H](C(F)(F)F)N |
SMILES canónico |
C1=CC2=C(C=C1F)NC=C2C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-amino-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B14045888.png)
